molecular formula C5H5N3OS B125525 2-Mercapto-4-pyrimidinecarboxamide CAS No. 155957-51-0

2-Mercapto-4-pyrimidinecarboxamide

Cat. No. B125525
M. Wt: 155.18 g/mol
InChI Key: LXGZTXLOXLPVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-4-pyrimidinecarboxamide (MPA) is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. MPA has been identified as a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases.

Mechanism Of Action

The mechanism of action of 2-Mercapto-4-pyrimidinecarboxamide involves its ability to inhibit various enzymes. As mentioned earlier, 2-Mercapto-4-pyrimidinecarboxamide inhibits xanthine oxidase and thymidylate synthase, which are essential enzymes for uric acid production and DNA synthesis, respectively. Inhibition of these enzymes leads to a reduction in uric acid levels and suppression of cancer cell growth and proliferation.

Biochemical And Physiological Effects

2-Mercapto-4-pyrimidinecarboxamide has been shown to have several biochemical and physiological effects. It has been identified as a potent antioxidant and has been shown to reduce oxidative stress in cells. 2-Mercapto-4-pyrimidinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Mercapto-4-pyrimidinecarboxamide is its ability to inhibit various enzymes, making it a versatile compound for scientific research. 2-Mercapto-4-pyrimidinecarboxamide is also relatively easy to synthesize, making it readily available for various applications. However, 2-Mercapto-4-pyrimidinecarboxamide has some limitations for lab experiments. It has been shown to have low solubility in water, which can affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for the research and development of 2-Mercapto-4-pyrimidinecarboxamide. One potential direction is the exploration of its potential in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. 2-Mercapto-4-pyrimidinecarboxamide has also been identified as a potential candidate for the treatment of viral infections, such as HIV and hepatitis C. Further research is needed to explore the full potential of 2-Mercapto-4-pyrimidinecarboxamide in these applications.
Conclusion
In conclusion, 2-Mercapto-4-pyrimidinecarboxamide is a sulfur-containing heterocyclic compound that has shown promising results in various scientific applications. Its ability to inhibit various enzymes makes it a versatile compound for scientific research, and its potential in the treatment of various diseases makes it a promising candidate for drug development. Further research is needed to explore the full potential of 2-Mercapto-4-pyrimidinecarboxamide in various applications.

Synthesis Methods

The synthesis of 2-Mercapto-4-pyrimidinecarboxamide involves the reaction of 2-amino-4-chloropyrimidine with thiourea in the presence of a strong base. The resulting product is then treated with a mild acid to obtain 2-Mercapto-4-pyrimidinecarboxamide. This method has been used to produce 2-Mercapto-4-pyrimidinecarboxamide in high yields and purity, making it suitable for various scientific applications.

Scientific Research Applications

2-Mercapto-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been identified as a potent inhibitor of xanthine oxidase, an enzyme that plays a crucial role in the production of uric acid. Elevated levels of uric acid are associated with gout, a painful joint disease. 2-Mercapto-4-pyrimidinecarboxamide has been shown to reduce uric acid levels in the blood, making it a promising candidate for the treatment of gout.
In addition to its potential in the treatment of gout, 2-Mercapto-4-pyrimidinecarboxamide has also shown promising results in the treatment of cancer. It has been identified as a potent inhibitor of the enzyme thymidylate synthase, which is essential for DNA synthesis. Inhibition of this enzyme leads to the suppression of cancer cell growth and proliferation. 2-Mercapto-4-pyrimidinecarboxamide has also been shown to enhance the efficacy of chemotherapeutic agents, making it a potential candidate for combination therapy.

properties

CAS RN

155957-51-0

Product Name

2-Mercapto-4-pyrimidinecarboxamide

Molecular Formula

C5H5N3OS

Molecular Weight

155.18 g/mol

IUPAC Name

2-sulfanylidene-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C5H5N3OS/c6-4(9)3-1-2-7-5(10)8-3/h1-2H,(H2,6,9)(H,7,8,10)

InChI Key

LXGZTXLOXLPVMQ-UHFFFAOYSA-N

SMILES

C1=C(NC(=S)N=C1)C(=O)N

Canonical SMILES

C1=C(NC(=S)N=C1)C(=O)N

synonyms

4-Pyrimidinecarboxamide,1,2-dihydro-2-thioxo-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.